(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, (1-methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate, reflects its complex architecture. According to IUPAC conventions, the name is constructed by identifying the core bisphenol A structure ((1-methylethylidene)bis(4,1-phenylene)) and appending the substituent chains. Each phenylene group is connected to a 2-methyl-3,1-propanediyloxy and a 2-hydroxy-3,1-propanediyloxy chain, terminated by acrylate ester groups.
The systematic IUPAC name can be further broken down as follows:
- Core : 2,2-Bis(4-hydroxyphenyl)propane (bisphenol A) forms the central scaffold.
- Substituents : Each hydroxyl group is replaced by a 2-methyl-3,1-propanediyloxy and a 2-hydroxy-3,1-propanediyloxy chain.
- Terminal groups : Acrylate esters (-O-CO-CH₂-CH₂) cap each chain.
A simplified molecular formula for this compound can be derived as C₃₀H₃₄O₁₀ , accounting for the bisphenol A core, two methyl-propanediyloxy chains, two hydroxy-propanediyloxy chains, and two acrylate groups.
Table 1: Key Nomenclature and Formula Details
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃₀H₃₄O₁₀ |
| Core Structure | Bisphenol A derivative |
| Functional Groups | Diacrylate esters |
Molecular Architecture Analysis
Properties
CAS No. |
92068-28-5 |
|---|---|
Molecular Formula |
C35H48O10 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[2-hydroxy-3-[3-[4-[2-[4-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)-2-methylpropoxy]phenyl]propan-2-yl]phenoxy]-2-methylpropoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C35H48O10/c1-7-33(38)44-23-29(36)21-40-17-25(3)19-42-31-13-9-27(10-14-31)35(5,6)28-11-15-32(16-12-28)43-20-26(4)18-41-22-30(37)24-45-34(39)8-2/h7-16,25-26,29-30,36-37H,1-2,17-24H2,3-6H3 |
InChI Key |
VVMRPDXYDMAEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(COC(=O)C=C)O)COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)COCC(COC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
Hydroxypropylation of Bisphenol A
- Bisphenol A is reacted with propylene oxide under basic catalysis to yield bisphenol A bis(hydroxypropyl) ether intermediates.
- This step introduces flexible hydroxypropyl chains that provide sites for subsequent acrylation.
Acrylation Reaction
- The hydroxypropylated bisphenol A intermediate is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the exothermic reaction.
- The acrylation converts hydroxyl groups into acrylate esters, yielding the target diacrylate compound.
Purification and Isolation
- The reaction mixture is washed with aqueous solutions to remove salts and excess reagents.
- The organic layer is dried and concentrated.
- Further purification may involve recrystallization or chromatography to achieve high purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydroxypropylation | Bisphenol A, propylene oxide, base catalyst | Introduce hydroxypropyl groups | Temperature: 50–80 °C; time: 4–8 h |
| Acrylation | Hydroxypropylated intermediate, acryloyl chloride, triethylamine, inert solvent | Form acrylate esters | Temperature: 0–5 °C; time: 2–4 h |
| Purification | Aqueous washes, drying agents, recrystallization | Remove impurities and isolate product | Use of inert atmosphere recommended |
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome | Critical Control Points |
|---|---|---|---|
| Hydroxypropylation | Bisphenol A, propylene oxide, base, 50–80 °C | Hydroxypropylated bisphenol A | Reaction time and temperature |
| Acrylation | Acryloyl chloride, triethylamine, 0–5 °C | Diacrylate ester formation | Molar ratios, temperature control |
| Purification | Aqueous washes, drying, recrystallization | Pure diacrylate compound | Removal of residual reagents |
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding epoxides.
Reduction: Reduction reactions can convert the diacrylate groups into alcohols.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Adhesives and Sealants
The compound is widely used in the production of adhesives due to its excellent bonding properties and resistance to solvents and moisture. Its ability to form strong cross-linked structures upon curing makes it ideal for both industrial and consumer-grade adhesives.
Coatings
In the coatings industry, (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate is utilized in formulations for protective coatings that require high durability against abrasion and chemical exposure. These coatings are common in automotive and industrial applications where surface protection is critical.
Polymer Production
This compound serves as a monomer in the synthesis of various polymers, particularly those used in the production of thermosetting plastics. Its incorporation into polymer matrices enhances mechanical properties such as tensile strength and impact resistance.
Biomedical Applications
There is growing interest in the use of this diacrylate compound in biomedical applications, particularly in dental materials and tissue engineering scaffolds. Its biocompatibility and mechanical properties make it suitable for use in dental adhesives and restorative materials.
Case Study 1: Adhesive Performance Evaluation
A study evaluated the performance of adhesives formulated with this compound compared to traditional epoxy-based adhesives. Results indicated that the diacrylate-based adhesives exhibited superior tensile strength and flexibility under varying environmental conditions, making them suitable for demanding applications such as automotive assembly.
Case Study 2: Coating Durability Testing
Research was conducted on coatings utilizing this compound as a binder. The coatings were subjected to accelerated weathering tests to assess their durability against UV radiation and moisture ingress. The results showed that the diacrylate-based coatings maintained their integrity significantly longer than conventional coatings, highlighting their potential for outdoor applications.
Safety and Environmental Considerations
While this compound demonstrates excellent performance characteristics, safety data indicate potential allergic reactions upon exposure. Proper handling procedures must be implemented to minimize risks associated with skin contact or inhalation during manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate involves its polymerization through free radical mechanisms. The diacrylate groups react with free radicals to form cross-linked polymer networks. This process is initiated by UV light or thermal initiators, leading to the formation of a solid polymer matrix .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative properties:
Key Comparative Findings
Reactivity and Polymerization :
- The target compound exhibits higher reactivity than its methacrylate analogue due to acrylate groups’ lower steric hindrance and higher electron-withdrawing capacity, enabling faster curing .
- Methacrylate analogues (e.g., Adper Scotchbond) demonstrate reduced polymerization shrinkage and improved mechanical stability, making them preferable in dental composites where stress minimization is critical .
Hydrophilicity vs. Hydrophobicity: The presence of hydroxy groups in the target compound enhances hydrophilicity compared to non-hydroxylated analogues like 1,1′-[1,3-propanediylbis(oxy-3,1-propanediyl)] bis(2-methyl-2-propenoate). This property improves adhesion to polar substrates (e.g., tooth dentin) .
Backbone Flexibility :
- Butanediyl-based diacrylates (e.g., 52408-42-1) form more flexible polymer networks than the rigid isopropylidene-phenylene core of the target compound, making them suitable for applications requiring elasticity (e.g., hydrogels) .
Hydroxy-substituted acrylates generally exhibit lower cytotoxicity than non-functionalized derivatives .
Biological Activity
(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate , also known as a type of bisphenol A derivative, is a compound with significant potential in various biological applications. Its complex structure allows for multiple interactions within biological systems, particularly in polymer chemistry and biomedical fields. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C27H32O8
- Molecular Weight : 484.54 g/mol
- Density : 1.18 g/mL at 25ºC
- Boiling Point : 654.1ºC at 760 mmHg
- Flash Point : >230 °F
Structure
The compound features a diacrylate structure that enables it to participate in polymerization reactions, leading to the formation of cross-linked polymers that are essential in various applications, including drug delivery systems and medical devices.
The biological activity of this compound primarily involves:
- Polymerization : The compound can undergo free radical polymerization to form cross-linked networks which enhance mechanical properties and stability.
- Biocompatibility : Its derivatives are explored for use in medical applications due to their favorable biocompatibility profiles.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Polymerization | Forms cross-linked structures for enhanced mechanical properties |
| Biocompatibility | Suitable for drug delivery systems and medical devices |
| Sensitization Risk | Potential allergenic reactions noted in contact dermatitis studies |
Study 1: Sensitization Potential
A study published in Contact Dermatitis highlighted the sensitizing potential of diacrylates based on bisphenol A. In guinea pigs, exposure to epoxy acrylate resins led to allergic contact dermatitis, indicating a need for caution in handling these compounds .
Study 2: Polymer Applications
Research demonstrated that (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl) diacrylate could be utilized in the synthesis of high-performance polymers. These polymers exhibited enhanced thermal and mechanical properties suitable for industrial applications .
Study 3: Biomedical Applications
Investigations into drug delivery systems utilizing this compound have shown promising results. The cross-linked networks formed by polymerization allow for controlled release of therapeutic agents, improving the efficacy of treatments .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (1-Methylethylidene)bis[...] diacrylate, and how can purity be optimized?
- Synthesis : The compound is synthesized via stepwise esterification, starting with the reaction of bisphenol derivatives (e.g., 4,1-phenyleneoxy propanediol intermediates) with acryloyl chloride under anhydrous conditions. Catalysts like DMAP or triethylamine are used to enhance reaction efficiency .
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone/hexane mixtures ensures >98% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
Q. How should researchers characterize the molecular structure and confirm regiochemical fidelity?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–7.2 ppm) and acrylate ester peaks (δ 5.8–6.4 ppm). 2D NMR (COSY, HSQC) distinguishes overlapping signals from branched alkoxy groups .
- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (484.538 g/mol) and detects trace impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : The compound is a skin sensitizer (H317). Use nitrile gloves, fume hoods, and full-face respirators with ABEK filters during synthesis. Store in amber glass vials at 4°C under nitrogen to prevent polymerization .
- First Aid : In case of contact, rinse skin with water for 15 minutes and seek medical evaluation. Provide SDS documentation to healthcare providers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this diacrylate?
- Contradiction Analysis : Discrepancies arise from varying curing conditions (e.g., UV vs. thermal initiation). Use differential scanning calorimetry (DSC) to compare glass transition temperatures (T_g) under standardized heating rates (e.g., 10°C/min in N₂ atmosphere). Cross-validate with thermogravimetric analysis (TGA) to assess decomposition thresholds (>250°C) .
- Experimental Design : Conduct controlled studies with inert atmospheres to isolate oxidative degradation effects. Compare results with structurally analogous diacrylates (e.g., neopentyl glycol propoxylate diacrylate) to identify substituent-driven stability trends .
Q. What advanced polymerization strategies improve crosslinking efficiency in photopolymer applications?
- Photoinitiator Selection : Use Type I initiators (e.g., Irgacure 819) at 0.5–2 wt% for radical polymerization under 365 nm UV light. Optimize exposure time (30–120 sec) to balance cure depth and residual stress .
- Kinetic Studies : Real-time FTIR monitors acrylate double bond conversion rates. Adjust monomer/initiator ratios to minimize oxygen inhibition, which reduces conversion by >15% in air-exposed systems .
Q. How do steric and electronic effects of the 2-hydroxy-3,1-propanediyl moiety influence reactivity in copolymer systems?
- Steric Hindrance : The branched hydroxypropyl group reduces acrylate group accessibility, slowing polymerization rates. Quantify via gel permeation chromatography (GPC) by comparing molecular weight distributions with linear-chain diacrylates .
- Electronic Effects : Hydrogen bonding from hydroxyl groups increases viscosity, requiring solvent dilution (e.g., THF at 20 vol%) for spray-coating applications. DFT calculations (B3LYP/6-31G*) model electron density distribution to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
